![molecular formula C19H16N4O3 B2523576 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate CAS No. 477864-11-2](/img/structure/B2523576.png)

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

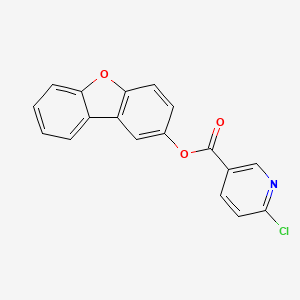

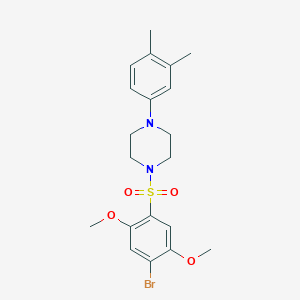

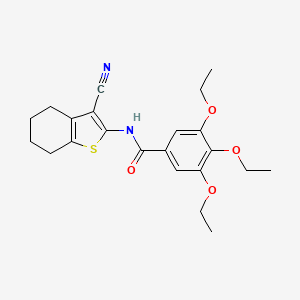

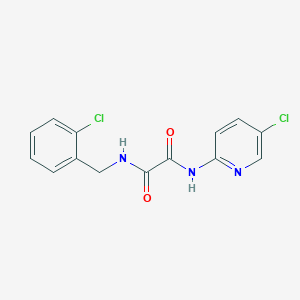

The compound “[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen atom makes the ring aromatic, similar to benzene . The compound also contains an amino group (-NH2), a carboxylate group (-COO-), and a benzyl group (C6H5CH2-), which are common functional groups in organic chemistry.

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, across the pyridine ring and the adjacent double bond. This conjugation can have significant effects on the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and the overall shape of the molecule .Aplicaciones Científicas De Investigación

Biological Imaging Applications

The synthesis and characterization of Zinpyr family sensors, which are derived from fluorescein-based dyes functionalized with a pyridyl-amine-pyrrole group, show potential for biological imaging applications. These sensors exhibit midrange affinity for Zn(II), resulting in significant fluorescence enhancement upon zinc binding, and have been demonstrated to be cell permeable and responsive in vivo, indicating their utility in biological imaging of zinc ions (Nolan et al., 2006).

Synthesis and Structural Investigation

Research on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids reveals insights into the physicochemical properties and coordination behavior of these compounds. These findings contribute to our understanding of how such molecules interact with metal centers, affecting both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

Analgesic Property Optimization

The chemical modification of the pyridine moiety in certain molecules has been considered for optimizing biological properties, including analgesic effects. This area of research explores how modifications, such as methylation, can enhance the analgesic properties of specific compounds, contributing to the development of new analgesic agents (Ukrainets et al., 2015).

Coordination Polymer Reactivity

Studies on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under varying conditions have led to the formation of different products, demonstrating the role of the ligand and reaction environment in dictating the product outcome. This research provides insights into the synthesis of coordination polymers and their potential applications (Ghosh et al., 2004).

Directing Groups for C-H Bond Functionalization

Research on 1-aminopyridinium ylides as directing groups for palladium-catalyzed C-H bond functionalization in carboxylic acid derivatives opens up new avenues for chemical synthesis. This work highlights the efficiency of these directing groups and their potential in facilitating the functionalization of sp3 C-H bonds, contributing to advancements in synthetic chemistry (Le et al., 2019).

Zinc Complex Syntheses for Catalytic Reactions

The synthesis of zinc complexes with multidentate nitrogen ligands has been explored for their potential as catalysts in aldol reactions. This research provides insights into how these complexes mimic the active site of zinc-dependent enzymes and their application in catalysis, offering a biomimetic approach to catalytic reactions (Darbre et al., 2002).

Metal Complexation Specificity

Investigations into the specificity of zinc(II), magnesium(II), and calcium(II) complexation by certain diphosphonic acids and their derivatives shed light on the solution properties and complex-formation equilibria of these compounds. This research is significant for understanding the complexation behavior of these metals and could inform the design of new chelating agents (Matczak-Jon et al., 2010).

Antimicrobial Activity

Studies on new zinc(II) complexes of nonsteroidal anti-inflammatory drugs have explored their antimicrobial activity, demonstrating the potential of these complexes in combating microbial infections. This line of research contributes to the development of new antimicrobial agents with enhanced activity and specificity (Ali et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c20-18(15-8-10-21-11-9-15)22-26-19(25)16-6-7-17(24)23(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJHJSXRJNOOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)ON=C(C3=CC=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O/N=C(/C3=CC=NC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)

![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)